2-(4-benzoylbenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
This compound features a tetrahydrobenzo[b]thiophene core substituted at position 2 with a 4-benzoylbenzamido group and at position 3 with an N,6-dimethylcarboxamide moiety. Its structural complexity contributes to diverse pharmacological interactions, particularly in targeting enzymes and receptors.
Properties
IUPAC Name |
2-[(4-benzoylbenzoyl)amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-15-8-13-19-20(14-15)31-25(21(19)24(30)26-2)27-23(29)18-11-9-17(10-12-18)22(28)16-6-4-3-5-7-16/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBOJEBPSXLKDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar benzothiophene derivatives have been reported to exhibit sting-agonistic activity. STING (Stimulator of Interferon Genes) is an immune-associated protein that plays a crucial role in innate immune responses.
Mode of Action
For instance, some benzothiophene derivatives have been reported to activate STING, leading to the phosphorylation of downstream signaling molecules.
Pharmacokinetics
Similar compounds have been reported to exhibit high metabolic stability on human liver microsomes. This suggests that the compound may have favorable pharmacokinetic properties, potentially leading to good bioavailability.
Biological Activity
The compound 2-(4-benzoylbenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a member of the benzothiophene family, which has garnered attention for its diverse biological activities. This article will explore the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.49 g/mol. The structure includes a benzothiophene core substituted with various functional groups that influence its biological activity.
Structural Features
- Benzothiophene Core : Provides a scaffold for biological activity.
- Amide Linkage : Contributes to stability and interaction with biological targets.
- Benzoyl Group : Enhances lipophilicity and potential for cellular permeability.
Antibacterial Activity
Recent studies have indicated that compounds related to benzothiophene exhibit significant antibacterial activity. For instance, derivatives have been screened against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA).
| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| II.b | 4 µg/mL | Antistaphylococcal |
| III.d | ≥256 µg/mL | No activity |
The compound II.b demonstrated a MIC of 4 µg/mL against three strains of S. aureus, indicating potent antibacterial properties without cytotoxic effects on human cells at concentrations up to 128 µg/mL .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in bacteria.
- Disruption of Cell Membrane Integrity : Some derivatives affect membrane permeability, leading to cell death.
- Targeting Specific Enzymes : Interaction with enzymes involved in metabolic pathways can lead to reduced viability in cancer cells.
Study 1: Antibacterial Screening
In a study focused on synthesizing and evaluating new benzothiophene derivatives, researchers identified several compounds with promising antibacterial activity. The study highlighted the importance of structural modifications in enhancing efficacy against resistant bacterial strains .
Study 2: Cytotoxicity Assessment
A cytotoxicity assay was performed using adenocarcinomic human alveolar basal epithelial cells (A549). The results indicated that certain benzothiophene derivatives exhibited no significant cytotoxicity at concentrations well above their MIC values, suggesting a favorable therapeutic index .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activities
The following table summarizes key analogs, their substituents, and biological activities:
Substituent Effects on Activity
- Benzamido vs. Cyanoacetamido: The target compound’s benzamido group (lipophilic) contrasts with Compound 92b’s cyanoacetamido (polar), which favors antioxidant activity via electron withdrawal .
- Piperazinyl vs. Benzoyl : Compound 122’s piperazinyl-acetamido enables H-bonding with AChE, whereas the benzoyl group in the target compound may favor π-π stacking in hydrophobic pockets .
- Sulfamoyl vs. Trifluoromethyl : The sulfamoyl group () introduces hydrogen-bonding capacity, while JAMI1001A’s trifluoromethyl enhances steric and electronic effects .
Metabolic and Pharmacokinetic Considerations
- N,6-Dimethylation : Present in both the target compound and CAS 892982-52-4, this modification likely reduces first-pass metabolism by sterically shielding the carboxamide .
- Ester vs. Carboxamide : Ethyl ester derivatives (e.g., ) exhibit lower metabolic stability compared to carboxamides due to esterase susceptibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
